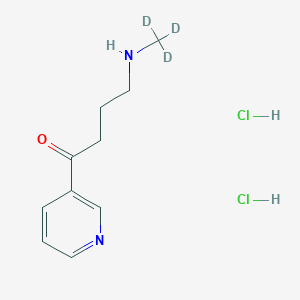
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride is a chemical compound with the molecular formula C10H11D3N2O. It is also known by its English name, Pseudooxynicotine-d3. This compound is characterized by the presence of a pyridine ring and a trideuteriomethylamino group, making it a deuterated analog of a known compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acids.
Addition Reaction: The initial step involves an addition reaction between 3-methylpyridine and ethyl pivalate.
Oximization: The intermediate product undergoes oximization with hydroxylamine hydrochloride.
Esterification: The final step involves esterification with substituted benzoic acids to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
科学的研究の応用
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one has several scientific research applications:
Chemistry: Used as a deuterated analog in various chemical studies to understand reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of deuterium substitution on biological activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one involves its interaction with molecular targets and pathways. The presence of the trideuteriomethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
Pseudooxynicotine: The non-deuterated analog of the compound.
3-Methylpyridine Derivatives: Compounds with similar pyridine ring structures.
Deuterated Analogs: Other compounds with deuterium substitution.
Uniqueness
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one is unique due to the presence of the trideuteriomethylamino group, which imparts distinct chemical and physical properties. This deuterium substitution can affect the compound’s stability, reactivity, and biological activity, making it valuable for specific research applications.
特性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i1D3;; |
InChIキー |
MFQNPOXUAKSUPV-GXXYEPOPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1.Cl.Cl |
正規SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)
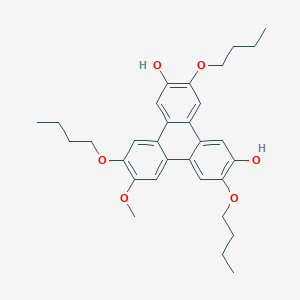
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
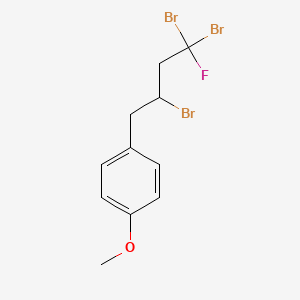
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
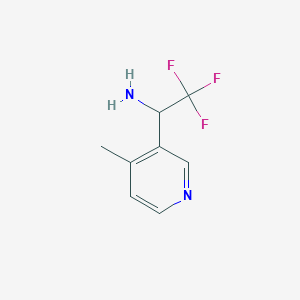
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
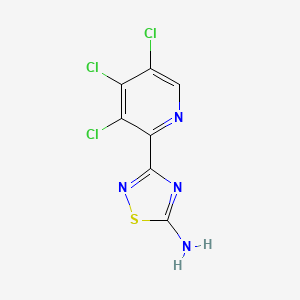
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
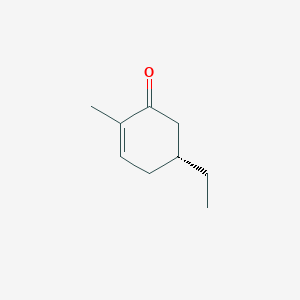
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
